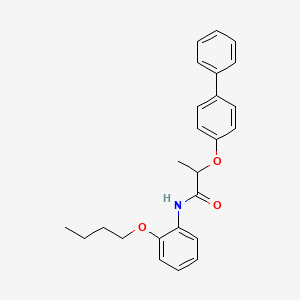
2-(4-biphenylyloxy)-N-(2-butoxyphenyl)propanamide
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-(2-butoxyphenyl)propanamide, commonly known as Bisoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. However, in recent years, it has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
Bisoprolol works by blocking the beta-adrenergic receptors in the heart, leading to a decrease in heart rate and blood pressure. This mechanism of action is responsible for its therapeutic effects in cardiovascular diseases. Additionally, it has been found to inhibit the growth and metastasis of cancer cells by blocking the beta-adrenergic receptors in the tumor microenvironment.
Biochemical and Physiological Effects
Bisoprolol has been found to have various biochemical and physiological effects. It has been shown to decrease heart rate, blood pressure, and cardiac output, leading to a reduction in myocardial oxygen demand. Additionally, it has been found to improve left ventricular function and exercise tolerance in patients with heart failure. In cancer cells, it has been found to inhibit cell growth and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has several advantages for lab experiments. It is readily available, easy to synthesize, and has well-established pharmacological properties. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. For example, its effects may vary depending on the cell type and experimental conditions used. Additionally, its use may be limited due to ethical considerations, as it is a medication used for human treatment.
Orientations Futures
There are several future directions for the scientific research on Bisoprolol. In the medical field, it could be investigated for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, its effects on the immune system could be studied for potential use in immunotherapy. In the agricultural field, its potential use as a plant growth regulator could be further explored. Furthermore, its use in combination with other drugs or therapies could be investigated for improved efficacy.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its potential applications in various fields. In the medical field, it has been investigated for its effects on cardiovascular diseases, such as heart failure, hypertension, and angina. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and metastasis. In the agricultural field, it has been investigated for its potential use as a plant growth regulator.
Propriétés
IUPAC Name |
N-(2-butoxyphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-3-4-18-28-24-13-9-8-12-23(24)26-25(27)19(2)29-22-16-14-21(15-17-22)20-10-6-5-7-11-20/h5-17,19H,3-4,18H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAUFXJRSLGXGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]benzenesulfonamide](/img/structure/B4168559.png)
![methyl 2-chloro-5-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4168574.png)
![ethyl 2-(4-{[(cyclohexylamino)carbonyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4168579.png)
![N-{2-[2-(4-nitrobenzoyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4168585.png)
![methyl 2-amino-3-cyano-1'-(2-ethoxy-2-oxoethyl)-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate](/img/structure/B4168593.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168595.png)
![N-[1-isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B4168597.png)
![1-(3-nitrophenyl)-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}ethanone](/img/structure/B4168612.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4168619.png)
![2-bromo-N-[1-(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4168620.png)
![6-(4-methoxyphenyl)-2-{[2-(4-methyl-1-piperazinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4168629.png)
![N-(6-methyl-2-pyridinyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4168637.png)
![N-(4-methoxyphenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4168644.png)